molecular formula C23H22N2O5 B2549240 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 955741-20-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2549240
CAS No.: 955741-20-5
M. Wt: 406.438
InChI Key: RNWTUGVJZLSTOV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a synthetic heterocyclic compound designed for research applications. It features a tetrahydroisoquinoline core, a privileged structure in medicinal chemistry known for its association with diverse biological activities. The compound is structurally characterized by a furan-2-carbonyl group at the 2-position of the tetrahydroisoquinoline scaffold and a 2,6-dimethoxybenzamide moiety at the 7-position. This specific molecular architecture is engineered to explore structure-activity relationships in various biochemical contexts. Tetrahydroisoquinoline derivatives have demonstrated significant potential in scientific research, particularly as antimicrobial agents. Recent studies on structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising antifungal properties against species such as Aspergillus spp , Penicillium spp , and Botrytis cinerea . The furan moiety within the structure is a key pharmacophoric element, contributing to electron-rich interactions and conformational rigidity that can enhance binding to enzymatic active sites . Furthermore, analogous compounds featuring the tetrahydroisoquinoline core are being investigated as inhibitors for various biological targets, including components of signal transduction cascades . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWTUGVJZLSTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of molecules:

  • Benzamide Derivatives: Similar to pesticides like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), which feature substituted benzamides linked to aromatic or heterocyclic groups.
  • Tetrahydroisoquinoline Derivatives: The tetrahydroisoquinoline core is structurally related to compounds in , such as 1,2,4-triazole-thiones (e.g., [7–9]), which incorporate sulfonyl and fluorophenyl groups. While these triazoles lack the benzamide moiety, they share a bicyclic nitrogen-containing scaffold, which is often associated with CNS activity or enzyme inhibition .
  • Furan-Containing Analogs : The furan-2-carbonyl group is comparable to 2-methyl-N-phenyl-3-furancarboxamide (fenfuram), a fungicide. The furan ring in the target compound may confer similar metabolic stability or electronic effects .

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Tetrahydroisoquinoline 2-(Furan-2-carbonyl), 7-(2,6-dimethoxybenzamide) Medicinal chemistry (speculative)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonyl, fluorophenyl Antimicrobial/antifungal
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) Pyridinecarboxamide Difluorophenyl, trifluoromethylphenoxy Herbicide
2-methyl-N-phenyl-3-furancarboxamide (fenfuram) Furancarboxamide Methyl, phenyl Fungicide
Pharmacological and Physicochemical Properties
  • Metabolic Stability: The tetrahydroisoquinoline core could reduce oxidative metabolism compared to simpler aromatic systems, as seen in triazole derivatives with sulfonyl groups .
  • Alternatively, the tetrahydroisoquinoline moiety may align with CNS-targeting alkaloids .

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) moiety forms the central core of the compound. A widely cited method involves the acylation of β-phenylethylamine derivatives followed by cyclization. For example, β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours to yield N-phenethyl-benzamide . Subsequent treatment with polyphosphoric acid induces cyclization to form 1-phenyl-3,4-dihydroisoquinoline , which is reduced to the THIQ structure using catalytic hydrogenation or sodium borohydride. Adapting this approach for the target compound requires substituting the phenyl group with a furan-2-carbonyl moiety at the 2-position of the THIQ ring.

Key challenges include maintaining stereochemical integrity during cyclization and ensuring compatibility with electron-withdrawing substituents. Yields for THIQ derivatives under optimized conditions typically exceed 80%.

Introduction of the Furan-2-Carbonyl Group

The furan-2-carbonyl group is introduced via acylation or nucleophilic substitution. Furan-2-carbonyl chloride serves as the primary acylating agent, synthesized from furoic acid and thionyl chloride under reflux (78–80°C) with anhydrous DMF as a catalyst. This method achieves >90% yield and high purity.

For the target compound, the THIQ intermediate is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base such as triethylamine to scavenge HCl. Reaction temperatures between 0°C and 25°C prevent decomposition of the furan ring.

Assembly of the 2,6-Dimethoxybenzamide Substituent

Coupling Strategies for Benzamide Formation

The 2,6-dimethoxybenzamide group is introduced via amide bond formation between the THIQ-furan intermediate and 2,6-dimethoxybenzoic acid . Two primary methods are employed:

  • Schotten-Baumann Reaction : The acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride , followed by reaction with the THIQ-furan amine in a biphasic system (water/dichloromethane) with sodium bicarbonate. Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
  • Carbodiimide-Mediated Coupling : Using EDC·HCl or DCC with HOBt in DCM or DMF, this method minimizes side reactions and is suitable for acid-sensitive intermediates.

Optimization of Reaction Conditions

Critical parameters for high yields include:

  • Temperature : 0–25°C to prevent epimerization.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Integrated Synthetic Routes

Sequential Acylation-Cyclization-Coupling Approach

A three-step sequence is commonly reported:

  • Step 1 : Synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine via cyclization of β-phenylethylamine derivatives.
  • Step 2 : Acylation at the 2-position with furan-2-carbonyl chloride.
  • Step 3 : Amide coupling with 2,6-dimethoxybenzoyl chloride.

Table 1 : Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Source
1 Polyphosphoric acid, 120°C, 4h 85 95
2 Furan-2-carbonyl chloride, DCM, 0°C 78 98
3 EDC·HCl, HOBt, DMF, 25°C 82 97

One-Pot Tandem Synthesis

Recent advances explore tandem reactions to reduce purification steps. For example, palladium-catalyzed cross-coupling (Mizoroki-Heck type) enables simultaneous formation of the benzamide and furan-carbonyl groups. Using glucose-stabilized Pd nanoparticles in H2O/MeCN, this method achieves 65–70% yield but requires further optimization for scalability.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the 1- and 3-positions of the THIQ ring is mitigated by:

  • Protecting Groups : Temporary protection of the 7-amine with Boc or Fmoc groups during furan-carbonyl acylation.
  • Directed Ortho-Metalation : Using lithium bases to deprotonate specific positions before acylation.

Stability of the Furan Ring

The furan moiety is prone to ring-opening under acidic or high-temperature conditions. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures ≤25°C during acylation.
  • Anhydrous Conditions : Rigorous drying of solvents and reagents to prevent acid formation.

Analytical and Characterization Data

Spectroscopic Confirmation

  • 1H NMR : Key signals include δ 7.18–7.78 ppm (furan protons), δ 3.75–4.37 ppm (THIQ CH2 groups), and δ 3.30 ppm (OCH3).
  • MS (ESI+) : Molecular ion peak at m/z 414.48 [M+H]+.

Purity and Yield Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity. Chromatography (SiO2, 5% MeOH/DCM) resolves regioisomeric impurities.

Industrial and Environmental Considerations

Solvent Selection

Cyrene™ (dihydrolevoglucosenone) emerges as a greener alternative to DMF or DCM, offering comparable yields (75–80%) in amide couplings.

Catalytic Systems

Heterogeneous catalysts (e.g., Pd/C , Zeolites ) enable reagent recycling and reduce metal contamination in APIs.

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